molecular formula C8H11ClN2O B8653650 Ethyl 3-pyridinecarboximidate hydrochloride

Ethyl 3-pyridinecarboximidate hydrochloride

Cat. No. B8653650
M. Wt: 186.64 g/mol
InChI Key: YMMLZEFEWAHPKO-UHFFFAOYSA-N
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Patent
US05254558

Procedure details

To a solution of ethanol (200 mL) in chloroform (100 mL) at 0° C. was added acetyl chloride (190 mL) and a solution of 3-cyanopyridine (25 g) in (300 mL) of chloroform. The solution was allowed to warm to 25° C. and to stand for 1 day. A white solid separated from solution. The solvent was removed and the white solid collected and washed with ether to provide pure ethyl 3-pyridine-carboximidate hydrochloride as a white solid; MS: m/z=152(M+1).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].C([Cl:7])(=O)C.[C:8]([C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1)#[N:9]>C(Cl)(Cl)Cl>[ClH:7].[N:12]1[CH:13]=[CH:14][CH:15]=[C:10]([C:8](=[NH:9])[O:3][CH2:1][CH3:2])[CH:11]=1 |f:4.5|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
190 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(#N)C=1C=NC=CC1
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white solid separated from solution
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the white solid collected
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
Cl.N1=CC(=CC=C1)C(OCC)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.